N-benzyl-4-methoxybenzenecarbothioamide
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Overview
Description
N-benzyl-4-methoxybenzenecarbothioamide: is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzyl group attached to a 4-methoxybenzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methoxybenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-methoxybenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-4-methoxybenzenecarbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-benzyl-4-methylbenzenecarbothioamide
- N-benzyl-4-chlorobenzenecarbothioamide
- N-benzyl-4-nitrobenzenecarbothioamide
Comparison: N-benzyl-4-methoxybenzenecarbothioamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and alter its interaction with biological targets. This makes this compound a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-benzyl-4-methoxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZEWBXQGHENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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